molecular formula C20H11Cl2N3O4 B7728392 (2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide

(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B7728392
M. Wt: 428.2 g/mol
InChI Key: ILTQCJRZWHSATR-XYOKQWHBSA-N
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Description

(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring, chlorinated phenyl groups, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the chlorinated phenyl groups and the cyano group. Common reagents used in these reactions include chlorinating agents, nitrating agents, and cyanating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvent systems.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propionic acid: Shares the chlorinated phenyl group but differs in the overall structure and functional groups.

    2-Chloro-4-nitrophenol: Contains the nitro and chloro groups but lacks the furan ring and cyano group.

Uniqueness

(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2N3O4/c21-13-2-1-3-14(9-13)24-20(26)12(11-23)8-16-5-7-19(29-16)17-6-4-15(25(27)28)10-18(17)22/h1-10H,(H,24,26)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTQCJRZWHSATR-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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